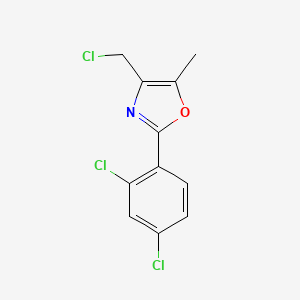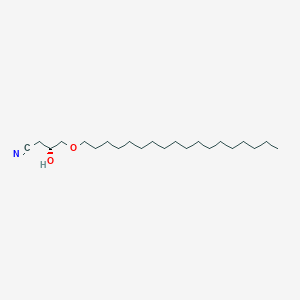![molecular formula C9H16ClNO2 B14208709 N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride CAS No. 821800-96-8](/img/structure/B14208709.png)
N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride is a chemical compound with the molecular formula C9H15NO2·HCl. It is an amide derivative, which means it contains a carbonyl group (C=O) bonded to a nitrogen atom. This compound is known for its unique structure, which includes a cyclopentyl ring with an oxo group and a butanamide side chain. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride typically involves the reaction of a cyclopentanone derivative with a butanamide precursor. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the amide bond. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound. The final product is typically purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amide group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted amides.
Aplicaciones Científicas De Investigación
N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Butyramide: A simple amide with a similar structure but lacking the cyclopentyl ring.
Cyclopentanone: A ketone with a cyclopentyl ring, used as a precursor in the synthesis of N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride.
Acetamide: Another amide derivative with a simpler structure.
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring and an amide group, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications.
Propiedades
Número CAS |
821800-96-8 |
|---|---|
Fórmula molecular |
C9H16ClNO2 |
Peso molecular |
205.68 g/mol |
Nombre IUPAC |
N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-4-9(12)10-7-5-3-6-8(7)11;/h7H,2-6H2,1H3,(H,10,12);1H/t7-;/m0./s1 |
Clave InChI |
BTCUCTBZTGXWCK-FJXQXJEOSA-N |
SMILES isomérico |
CCCC(=O)N[C@H]1CCCC1=O.Cl |
SMILES canónico |
CCCC(=O)NC1CCCC1=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


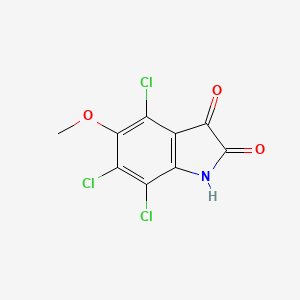

![2-Furancarboxamide, N-[(2,3-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14208631.png)
![2-(2-Bromophenyl)-6-(4-nitrophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14208632.png)
![Phosphonic acid, [[5-(1,1-dimethylethyl)-3-furanyl]methyl]-, diethyl ester](/img/structure/B14208635.png)
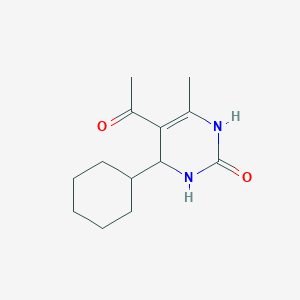

![N-[2-(Naphthalen-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14208639.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14208640.png)
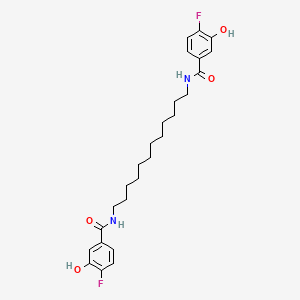
![(4R)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14208650.png)

